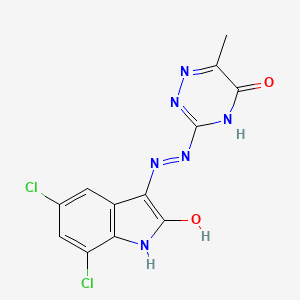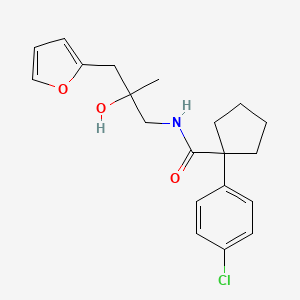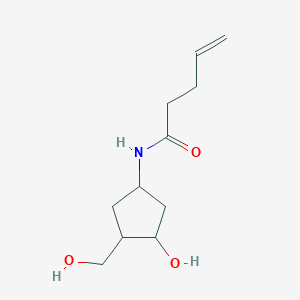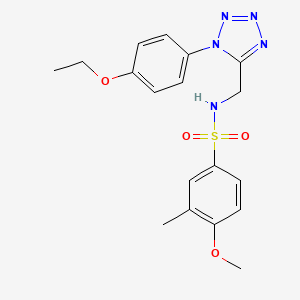
1,2-Benzisoxazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoxazole-6-carboxylic acid is an aromatic organic compound with a molecular formula of C8H5NO3. It contains a benzene-fused isoxazole ring structure . This compound is a derivative of benzisoxazole .
Molecular Structure Analysis
The molecular formula of 1,2-Benzisoxazole-6-carboxylic acid is C8H5NO3 . Its InChI string is InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H, (H,10,11) . The Canonical SMILES representation is C1=CC2=C(C=C1C(=O)O)ON=C2 .
Chemical Reactions Analysis
Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, can participate in biochemical reactions in the human body . The presence of an amide bond, benzisoxazoles, chromans, and fluorine atom substituents can alter the chemical properties, disposition, and biological activities of drugs .
Physical And Chemical Properties Analysis
The molecular weight of 1,2-Benzisoxazole-6-carboxylic acid is 163.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . Its Topological Polar Surface Area is 63.3 Ų . The compound has a complexity of 195 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, have shown promising anticancer activity . They are being extensively studied for their potential in cancer therapeutics.
Antibacterial Activity
Benzisoxazole molecules exhibit promising antibacterial activity . A naturally occurring 1,2-benzisoxazole has shown minimum inhibitory concentrations as low as 6.25 μg ml−1 against clinical strains of multi-drug resistant Acinetobacter baumannii .
Anti-inflammatory Activity
Benzisoxazole analogues also exhibit anti-inflammatory activity . This makes them a potential candidate for the development of new anti-inflammatory drugs.
Anti-glycation Activity
Benzisoxazole molecules, including 1,2-Benzisoxazole-6-carboxylic acid, have shown anti-glycation activity . This suggests their potential use in managing diseases related to protein glycation.
Anticonvulsant Actions
The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . This indicates the potential of 1,2-Benzisoxazole-6-carboxylic acid in the treatment of seizures and related disorders.
Drug Metabolism
It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . This suggests the potential of 1,2-Benzisoxazole-6-carboxylic acid in improving drug delivery and efficacy.
Zukünftige Richtungen
Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, have been found to possess a broad spectrum of pharmacological activities, which has encouraged research activities in these areas . The inefficacy of the anti-tubercular drug molecules and display of multi-drug-resistant to numerous strains of M. tuberculosis are the prime challenges .
Wirkmechanismus
Target of Action
1,2-Benzisoxazole-6-carboxylic acid, a derivative of the benzisoxazole scaffold, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of cancer formation and proliferation .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Pharmacokinetics
For example, the presence of fluorine in the molecule can significantly affect the drug’s capacity, clearance, distribution, and metabolism .
Result of Action
The molecular and cellular effects of 1,2-Benzisoxazole-6-carboxylic acid’s action are diverse, depending on the specific targets and pathways involved. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis .
Action Environment
The action, efficacy, and stability of 1,2-Benzisoxazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s antibacterial effects can be reversed by the supplementation of 4-hydroxybenzoate in minimal media . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment .
Eigenschaften
IUPAC Name |
1,2-benzoxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQHQRSOQNKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)ON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352907-05-1 |
Source


|
| Record name | 1,2-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)


![2-Chloro-N-[2-(dimethylcarbamoylamino)ethyl]-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2366214.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)
![(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2366223.png)
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)



